Hexadecane-1-sulfonate
Description
Significance and Context in Chemical Science
Hexadecane-1-sulfonate and its derivatives are significant in chemical science due to their amphiphilic nature, which allows them to reduce surface tension at the interface between liquids, or a liquid and a solid. solubilityofthings.com This property is fundamental to various chemical processes and applications. In an academic context, these compounds serve as model systems for studying interfacial phenomena, micelle formation, and the behavior of surfactants under different conditions. The versatility of hexadecane-1-sulfonic acid and its salts in both academic research and industrial applications underscores their importance in the field of chemistry. solubilityofthings.com Understanding these compounds contributes to the broader knowledge of organic transformations and material science, highlighting the intricate relationship between a compound's structure and its function. solubilityofthings.com
Scope of Academic Investigation
The academic investigation of this compound is broad, encompassing its synthesis, physicochemical properties, and a wide array of research applications. Researchers are actively exploring various synthetic routes to produce this compound and its derivatives with high purity and yield. Detailed studies focus on characterizing its chemical and physical properties, such as its solubility, critical micelle concentration, and behavior at interfaces. Furthermore, its application as a surfactant, emulsifier, and a component in more complex chemical systems is a major area of research. lichrom.comchemicalbook.com Molecular dynamics simulations are also employed to study the behavior of related compounds, such as hexadecane (B31444) benzene (B151609) sulfonates, at interfaces, providing insights into their aggregation and influence on interfacial tension. researchgate.netresearchgate.netresearchgate.net
Interactive Data Table: Physicochemical Properties of this compound and Related Compounds
| Property | Hexadecane-1-sulfonic acid | Sodium this compound | Phenyl this compound |
| Molecular Formula | C16H34O3S solubilityofthings.com | C16H33NaO3S lichrom.comsigmaaldrich.com | C22H38O3S vulcanchem.com |
| Molecular Weight | 306.52 g/mol solubilityofthings.com | 328.49 g/mol sigmaaldrich.comcymitquimica.com | 382.6 g/mol vulcanchem.com |
| Appearance | White to slightly off-white solid powder solubilityofthings.com | White to off-white flakes or powder chemicalbook.com | - |
| Melting Point | - | 265.3 °C sigmaaldrich.com | - |
| Solubility | Limited in water; soluble in organic solvents like ethanol, DMSO, and acetone. solubilityofthings.com | Soluble in water. lichrom.com | - |
| CAS Number | 1602-93-1 solubilityofthings.com | 15015-81-3 sigmaaldrich.comcymitquimica.com | 94245-73-5 vulcanchem.com |
Detailed Research Findings
Recent academic research has delved into various aspects of this compound and its derivatives. For instance, studies on its sodium salt have demonstrated its utility as an emulsifier in the reverse iodine transfer emulsion polymerization of styrene (B11656) and in investigating the crosslinking mechanism of hydroxyl-terminated poly(dimethylsiloxane). lichrom.comchemicalbook.com It is also utilized in high-performance capillary electrophoresis for the analysis of peptides. lichrom.com
The synthesis of related compounds, such as phenyl this compound, is achieved through sulfonation reactions. vulcanchem.com A potential pathway involves the sulfonation of 1-hexadecanol (B1195841) with sulfur trioxide to form hexadecane-1-sulfonic acid, followed by an acid-catalyzed esterification with phenol (B47542). vulcanchem.com
Furthermore, analytical techniques for the quantitative analysis of sodium this compound have been developed. One such method involves spectrophotometry, where an ion associate is formed with an anionic sulphonephthalein dye and the surfactant, which is then precipitated with chitosan. lichrom.comchemicalbook.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H33O3S- |
|---|---|
Molecular Weight |
305.5 g/mol |
IUPAC Name |
hexadecane-1-sulfonate |
InChI |
InChI=1S/C16H34O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19/h2-16H2,1H3,(H,17,18,19)/p-1 |
InChI Key |
SSILHZFTFWOUJR-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)[O-] |
Canonical SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)[O-] |
Synonyms |
cetylsulfonic acid cetylsulfonic acid, sodium salt hexadecanesulfonate hexadecyl sulfonate sodium cetylsulfate sodium cetylsulphate |
Origin of Product |
United States |
Synthetic Strategies and Chemical Modifications of Hexadecane 1 Sulfonate
Established Synthetic Pathways for Hexadecane-1-sulfonate
The synthesis of this compound can be primarily achieved through two main routes: direct sulfonation of the corresponding alkane and derivatization from hexadecanol (B772).
Direct Sulfonation and Neutralization Approaches
Direct sulfonation involves the reaction of hexadecane (B31444) with a sulfonating agent, followed by neutralization. ontosight.aiwikipedia.org While alkanes are generally resistant to sulfonation with sulfuric acid alone, more potent reagents like sulfur trioxide or chlorosulfonic acid can be employed. patsnap.comthieme-connect.de The reaction with sulfur trioxide, an electrophile, introduces the sulfonic acid group onto the hexadecane chain. wikipedia.org This process is an example of electrophilic substitution. The resulting hexadecane-1-sulfonic acid is then neutralized, typically with a base like sodium hydroxide, to yield the corresponding sulfonate salt, such as sodium this compound. ontosight.ai
Another approach involves the sulfoxidation of alkanes, where a mixture of sulfur dioxide and oxygen is used, often with irradiation, to produce alkyl sulfonic acids. wikipedia.org
Table 1: Reagents for Direct Sulfonation of Hexadecane
| Sulfonating Agent | Neutralizing Agent | Product |
|---|---|---|
| Sulfur Trioxide (SO₃) | Sodium Hydroxide (NaOH) | Sodium this compound |
| Chlorosulfonic Acid (ClSO₃H) | Sodium Hydroxide (NaOH) | Sodium this compound |
| Fuming Sulfuric Acid | Sodium Hydroxide (NaOH) | Sodium this compound ontosight.ai |
Derivatization from Hexadecanol Precursors
An alternative and common route to this compound involves the use of hexadecanol (cetyl alcohol) as a starting material. canada.cazhishangchem.com This method typically involves a two-step process. First, the hydroxyl group of hexadecanol is converted into a better leaving group. This can be achieved by reacting the alcohol with reagents like thionyl chloride to form an alkyl chloride or with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine (B92270) to form a sulfonate ester (e.g., hexadecyl tosylate). libretexts.orgyoutube.com
In the second step, the intermediate is reacted with a source of sulfite (B76179), such as sodium bisulfite, to displace the leaving group and form the desired this compound. wikipedia.org For instance, alkyl halides can be alkylated by bisulfite to produce alkanesulfonic acids. wikipedia.org Another method involves the reaction of the alcohol with sulfuryl chloride fluoride (B91410) to form a chlorosulfonate, which can then be further reacted. nih.gov
Table 2: Synthesis of this compound from Hexadecanol
| Step | Reagent(s) | Intermediate/Product |
|---|---|---|
| Activation of Alcohol | p-Toluenesulfonyl chloride, Pyridine | Hexadecyl tosylate |
| Sulfonation | Sodium bisulfite (NaHSO₃) | Sodium this compound |
| Activation of Alcohol | Thionyl chloride (SOCl₂) | 1-Chlorohexadecane |
| Sulfonation | Sodium sulfite (Na₂SO₃) | Sodium this compound |
| Sulfonation | Sulfonation of n-hexadecanol followed by treatment with alkali carbonates | Alkali palmityl sulfates canada.ca |
Advanced Chemical Modification and Functionalization
The chemical structure of this compound can be further modified to create analogues with tailored properties. These modifications can involve substitutions on the alkyl chain or transformations of the sulfonate group itself.
Synthesis of Substituted this compound Analogues
The synthesis of substituted this compound analogues can be achieved by starting with a modified precursor. For example, reacting an aqueous solution of a metal-substituted 2-hydroxyalkanesulfonate with a nucleophilic compound in the presence of an alkaline catalyst can produce substituted alkanesulfonates. google.com This method allows for the introduction of various functional groups onto the alkyl backbone.
Formation of Sulfonamide and Sulfonate Ester Derivatives
The sulfonate group of this compound can be converted into other functional groups, such as sulfonamides and sulfonate esters. eurjchem.com
Sulfonamides are typically synthesized from sulfonyl chlorides by reacting them with amines. luxembourg-bio.com A direct, one-pot method for synthesizing sulfonamides from sulfonate salts involves the use of cyanuric chloride and triethylamine (B128534) in anhydrous acetonitrile. organic-chemistry.org This approach avoids the need to first prepare the often unstable sulfonyl chloride. organic-chemistry.org Another method describes the direct coupling of sulfonic acid salts with amines using triphenylphosphine (B44618) ditriflate. acs.org
Sulfonate esters are commonly prepared by reacting a sulfonyl chloride with an alcohol or phenol (B47542) in the presence of a base. wikipedia.orgeurjchem.com An alternative, environmentally benign approach utilizes aqueous bases and greener solvents. eurjchem.com It is also possible to synthesize sulfonate esters directly from sulfonic acids and alcohols. acs.org For instance, the reaction can be facilitated by reagents like triphenylphosphine ditriflate. acs.org The sulfonyl fluoride group of hexadecane-1-sulfonyl fluoride can also undergo nucleophilic substitution with alcohols to form stable sulfonate esters. vulcanchem.com
Table 3: Synthesis of this compound Derivatives
| Derivative | General Method | Key Reagents |
|---|---|---|
| Sulfonamide | From Sulfonate Salt | Cyanuric chloride, Triethylamine organic-chemistry.org |
| Sulfonamide | From Sulfonic Acid Salt | Triphenylphosphine ditriflate, Amine acs.org |
| Sulfonate Ester | From Sulfonyl Chloride | Alcohol/Phenol, Base wikipedia.orgeurjchem.com |
| Sulfonate Ester | From Sulfonic Acid Salt | Triphenylphosphine ditriflate, Alcohol acs.org |
| Sulfonate Ester | From Sulfonyl Fluoride | Alcohol vulcanchem.com |
Interfacial and Colloidal Science of Hexadecane 1 Sulfonate
Surface Activity and Micellar Phenomena
Hexadecane-1-sulfonate, an anionic surfactant, exhibits pronounced surface activity due to its amphiphilic molecular structure. This structure consists of a long, 16-carbon alkyl chain (the hydrophobic tail) and a polar sulfonate group (the hydrophilic head). This dual nature drives its behavior in aqueous solutions, leading to surface tension reduction and the formation of micelles.
Mechanisms of Surface Tension Reduction
The mechanism by which this compound reduces the surface tension of water is a direct consequence of its amphiphilic nature. In an aqueous environment, the hydrophobic hexadecyl tails disrupt the strong cohesive hydrogen bonds between water molecules at the surface. To minimize this unfavorable interaction, the surfactant molecules spontaneously adsorb at the air-water or oil-water interface.
At the interface, the molecules orient themselves with their hydrophobic tails directed away from the water phase (into the air or oil) and their hydrophilic sulfonate heads remaining in the aqueous phase. This arrangement breaks up the hydrogen-bonding network of water at the surface, reducing the energy required to expand the surface area, which manifests as a decrease in surface tension. As the concentration of the surfactant increases, so does the number of molecules at the interface, leading to a more significant reduction in surface tension until the interface becomes saturated.
Critical Micelle Concentration Determination Methodologies
When the surface of an aqueous solution becomes saturated with surfactant molecules, any further increase in surfactant concentration leads to the formation of self-assembled aggregates within the bulk solution known as micelles. The concentration at which this phenomenon begins is a crucial parameter known as the Critical Micelle Concentration (CMC).
Several experimental methodologies are employed to determine the CMC of surfactants like this compound. nih.govresearchgate.net These methods rely on detecting an abrupt change in a specific physicochemical property of the solution as a function of surfactant concentration. kruss-scientific.comslideshare.net
Common methodologies include:
Surface Tension Measurement : The surface tension of the solution is measured as the surfactant concentration increases. The tension decreases steadily until the CMC is reached, after which it remains relatively constant. kruss-scientific.com The intersection of the two linear portions of a surface tension vs. log-concentration plot indicates the CMC. alfa-chemistry.com
Conductivity Measurement : This method is suitable for ionic surfactants. The conductivity of the solution changes as micelles form because these larger, slower-moving aggregates are less effective charge carriers than the individual free ions. slideshare.net A distinct break in the plot of conductivity versus concentration marks the CMC. nih.govresearchgate.net
Fluorescence Spectroscopy : This sensitive technique involves a fluorescent probe (like pyrene) whose spectral properties change depending on the polarity of its microenvironment. alfa-chemistry.com When micelles form, the probe partitions into the hydrophobic micellar core, causing a detectable shift in its fluorescence spectrum, which is used to pinpoint the CMC. nih.gov
Turbidity and Light Scattering : The formation of micelles, which are colloidal in size, causes an increase in the turbidity and light scattering intensity of the solution. slideshare.net The concentration at which a sharp increase in these properties is observed corresponds to the CMC.
The CMC for Potassium this compound has been determined using various methods, as detailed in the table below.
Table 1: Critical Micelle Concentration (CMC) of Potassium this compound at 25°C
| Method of Determination | CMC (mol/dm³) | Reference |
|---|---|---|
| Conductivity | 0.0019 | nist.gov |
| Surface Tension | 0.0018 | nist.gov |
Emulsification and Stabilization of Disperse Systems
The surface-active properties of this compound make it an effective agent for creating and stabilizing disperse systems, such as emulsions, which are mixtures of immiscible liquids like oil and water.
Emulsifying Performance in Polymerization Processes
In the realm of polymer science, this compound serves as a key emulsifier in emulsion polymerization, a process used to manufacture a wide variety of synthetic polymers. For instance, it can be used as an emulsifier in the reverse iodine transfer emulsion polymerization of styrene (B11656). lichrom.comsigmaaldrich.comsigmaaldrich.com
During this process, the surfactant performs several critical functions:
Monomer Emulsification : It disperses the water-insoluble monomer (e.g., styrene) into fine droplets within the aqueous phase.
Locus of Polymerization : The surfactant forms micelles that encapsulate a small amount of the monomer. These monomer-swollen micelles act as the primary sites, or "nanoreactors," where polymerization is initiated.
Particle Stabilization : As the polymer chains grow, they form latex particles. The this compound molecules adsorb onto the surface of these growing particles, with their hydrophobic tails anchoring in the polymer and their charged hydrophilic heads facing the water. This creates a protective layer that prevents the particles from coagulating, ensuring the stability of the final polymer latex.
In some systems, the alkane portion of the surfactant, hexadecane (B31444), can also act as a costabilizer, which is a highly water-insoluble compound that helps prevent the diffusion of monomer from smaller droplets to larger ones (a process known as Ostwald ripening), leading to more uniform particle sizes.
Role in Colloidal System Stabilization
Beyond polymerization, this compound is broadly used to stabilize various colloidal systems. A colloidal system consists of fine particles dispersed in a continuous medium. Without a stabilizing agent, these particles tend to aggregate and settle due to attractive van der Waals forces.
This compound provides stability through two primary mechanisms, which fall under the umbrella of DLVO (Derjaguin-Landau-Verwey-Overbeek) theory: acs.org
Electrostatic Stabilization : As an anionic surfactant, it adsorbs onto the surface of the dispersed particles, imparting a significant negative surface charge due to the sulfonate head groups. acs.org This creates a strong electrostatic repulsion between adjacent particles, forming an energy barrier that prevents them from approaching each other and aggregating. acs.org
Steric Stabilization : The long, 16-carbon alkyl chains extend from the particle surface into the surrounding medium. acs.org When two particles come close, the interpenetration of these hydrocarbon layers leads to an unfavorable decrease in entropy and an increase in local osmotic pressure, creating a repulsive force that keeps the particles separated. acs.org
These stabilization mechanisms are crucial in formulations for paints, coatings, and other products where maintaining a stable dispersion of particles is essential for performance and shelf-life.
Molecular-Level Interfacial Interactions
Understanding the performance of this compound requires examining its behavior at the molecular level. Molecular dynamics (MD) simulations provide powerful insights into the arrangement and interactions of surfactant molecules at interfaces, such as the boundary between oil (like decane (B31447) or hexadecane) and water. sioc-journal.cnpku.edu.cn
Studies on structurally similar alkyl benzene (B151609) sulfonates reveal key interfacial behaviors. pku.edu.cnnih.gov At the oil-water interface, the surfactant molecules form a monolayer. researchgate.net The hydrophobic alkyl tails penetrate into the oil phase, while the hydrophilic sulfonate head groups are solvated by water molecules and remain in the aqueous phase. pku.edu.cnresearchgate.net
Table 2: Illustrative Interfacial Tension (IFT) at a Hexadecane/Water Interface
This table shows typical IFT reduction by an anionic surfactant (Sodium Dodecyl Sulfate (B86663), SDS) at a planar hexadecane/water interface, demonstrating the general principle applicable to this compound. The IFT of a pure hexadecane-water interface is approximately 52 mN/m.
| Surfactant Concentration (mM) | Interfacial Tension (mN/m) | Reference |
|---|---|---|
| Approaching 0 | ~52 | epfl.ch |
| Approaching CMC (~8 mM for SDS) | ~10 | epfl.ch |
Atomistic Simulation Approaches for Hexadecane-Water Interfaces
Atomistic molecular dynamics (MD) simulations are a powerful tool for investigating the structural and dynamic properties of surfactant-laden interfaces at the molecular level. pku.edu.cnresearchgate.net These simulations model the explicit interactions between individual atoms of the surfactant, oil, and water molecules, providing a detailed picture of the interfacial region. researchgate.netresearchgate.net
Several studies have employed MD simulations to explore the hexadecane-water interface in the presence of sulfonate surfactants. pku.edu.cnresearchgate.netacs.org These simulations typically involve creating a model system with distinct hexadecane and water phases, with surfactant molecules placed at the interface. researchgate.net The system is then allowed to evolve over time, and various properties are calculated to characterize the interface. Common analyses include density profiles to determine the distribution of different molecules across the interface, interfacial tension calculations to quantify the reduction in surface energy, and radial distribution functions to understand the local ordering of molecules. pku.edu.cn
For instance, simulations have been used to study the equilibration process of the tetradecane-water interface with sodium hexadecane-benzene sulfonate, revealing that the process can be significantly slow due to the aggregation of surfactant molecules at the interface. nih.gov Other studies have focused on the freezing mechanisms of hexadecane in the presence of surfactants and water, demonstrating that surfactants can influence the crystallization process. uni-sofia.bg Coarse-grained MD simulations have also been utilized to study the adsorption of molecules at the hexadecane-water interface, which can mimic silicone oil/water interfaces relevant in medical applications. nih.gov
The choice of force fields, which define the potential energy of the system as a function of atomic coordinates, is a critical aspect of these simulations. Different force fields can yield varying results, and it is often necessary to validate them against experimental data, such as the interfacial tension of the pure hexadecane-water interface, which is experimentally determined to be 53.5 mN/m at 300 K and 1 bar pressure. nih.gov
Influence of Molecular Architecture on Interfacial Properties
The molecular structure of a surfactant plays a pivotal role in determining its effectiveness at an interface. For alkyl benzene sulfonates with a hexadecane tail, the position of the benzene sulfonate group on the alkyl chain significantly impacts the interfacial properties of the decane-water system. acs.orgmatsci.org
Atomistic MD simulations have been used to investigate a series of hexadecane benzene sulfonate isomers, denoted as m-C16, where 'm' represents the carbon atom in the hexadecane backbone to which the benzene sulfonate group is attached. researchgate.netacs.org These studies have shown that the 4-C16 isomer, where the functional group is attached to the fourth carbon, exhibits superior performance in several key aspects. acs.orgmatsci.orgacs.org
Specifically, the 4-C16 surfactant leads to:
More compact packing: The molecules arrange themselves more efficiently at the interface, resulting in a smaller interfacial area per molecule. researchgate.netacs.orgacs.org
Lower interface formation energy: This indicates a more stable interface compared to other isomers. researchgate.netacs.orgacs.org
Lowest interfacial tension: The 4-C16 isomer is most effective at reducing the tension between the decane and water phases. researchgate.netacs.orgmatsci.org
Largest interfacial thickness: The region of transition between the bulk oil and water phases is broadest with this isomer. researchgate.netacs.orgacs.org
This optimal performance of the 4-C16 isomer is attributed to the better miscibility of its alkyl tail with the decane phase. researchgate.netresearchgate.netacs.org The "effective" length of the 4-C16 alkyl tail (9.53 ± 1.36 Å) closely matches the average end-to-end length of decane (9.97 ± 1.03 Å), leading to more favorable interactions. researchgate.netacs.orgacs.orgnih.gov There is a strong correlation between the interfacial thickness and the interfacial tension; as the interfacial thickness decreases with the attachment position moving away from the fourth carbon, the interfacial tension increases. researchgate.netresearchgate.netacs.org
Table 1: Influence of Benzene Sulfonate Position on Interfacial Properties
| Surfactant Isomer (m-C16) | Interfacial Area (Lx × Ly) | Interface Formation Energy | Interfacial Tension | Interfacial Thickness | Effective Alkyl Tail Length (Å) |
|---|---|---|---|---|---|
| 2-C16 | Larger than 4-C16 | Higher than 4-C16 | Higher than 4-C16 | Thinner than 4-C16 | - |
| 4-C16 | Smallest | Lowest | Lowest | Largest | 9.53 ± 1.36 |
| 6-C16 | Larger than 4-C16 | Higher than 4-C16 | Higher than 4-C16 | Thinner than 4-C16 | - |
| 8-C16 | Larger than 4-C16 | Higher than 4-C16 | Higher than 4-C16 | Thinner than 4-C16 | - |
Data derived from qualitative and quantitative findings in referenced studies. researchgate.netacs.orgacs.org
Interactions with Charged Colloidal Particles
The presence of charged colloidal particles can significantly influence the behavior of surfactants like this compound at oil-water interfaces. researchgate.net The adsorption of surfactants onto these particles can alter the surfactant concentration in the bulk phases and at the oil-water interface, thereby affecting the interfacial tension. researchgate.net
Studies have shown that charged fine solids in an aqueous phase can adsorb surfactants that have diffused from the oil phase. researchgate.net This adsorption is governed by electrostatic interactions between the charged headgroup of the surfactant and the charged surface of the colloidal particles. rsc.org For instance, an anionic surfactant like this compound would be expected to adsorb onto positively charged colloidal particles. rsc.org
The interaction between surfactants and colloidal particles is also crucial in nonpolar solvents like hexadecane. yale.eduacs.org In such systems, surfactants can act as charge control agents, influencing the electrostatic interactions between colloidal particles. yale.eduacs.org The adsorption of ionic surfactants onto the surface of colloidal particles can lead to the development of a surface charge, which in turn affects the stability of the colloidal dispersion. nih.gov
The curvature of the interface, such as in nanoemulsions, also plays a critical role in surfactant adsorption and the resulting surface charge of oil droplets. nih.govresearchgate.net For dodecyl sulfate surfactants at a hexadecane-water interface, the surface charge density of oil droplets changes drastically with particle size. nih.gov For larger droplets (radius > 200 nm), the surface charge density is similar to that at a flat interface, but it is significantly reduced for smaller droplets (radius ~80 nm). nih.gov This phenomenon is attributed to a balance between surfactant adsorption and counterion condensation at the curved interface. nih.gov
Environmental Biogeochemistry and Remediation Studies
Environmental Occurrence and Distribution in Aquatic Systems
Hexadecane-1-sulfonate belongs to the broader class of anionic surfactants known as secondary alkane sulfonates (SAS). Due to their widespread use in household detergents, cleaning agents, and personal care products, SAS are common constituents of municipal wastewater semanticscholar.org. While modern wastewater treatment plants (WWTPs) are effective at removing a significant portion of many surfactants, trace amounts can still be released into the environment through effluents semanticscholar.org.
Monitoring studies have detected SAS in various aquatic compartments. For instance, in a study of the Guadalete River in Spain, SAS concentrations were found to be below 1 μg L⁻¹ in surface water, but ranged from 72 to 9,737 μg kg⁻¹ in sediments, indicating a tendency for these compounds to partition to particulate matter researchgate.net. The longer the hydrocarbon chain of the SAS homologue, the more preferentially it sorbs onto sediment researchgate.net. Concentrations of up to 2.8 mg kg⁻¹ have been found in sludge from WWTPs researchgate.net.
A particularly relevant source of this compound in the environment is its inadvertent formation during the microbial degradation of n-hexadecane, a common component of petroleum. Studies have confirmed that hexadecanesulfonate can be accidentally generated as a metabolic byproduct by bacteria such as Acinetobacter oleivorans DR1 when they metabolize n-hexadecane in sulfate-limited conditions nih.gov. This suggests that its presence in hydrocarbon-contaminated sites may not solely be from direct contamination with surfactants but also from the in-situ biotransformation of petroleum pollutants nih.gov.
Biodegradation Pathways and Microbial Metabolism
The biodegradation of this compound is closely related to the microbial degradation of its parent alkane, n-hexadecane. Microorganisms capable of degrading n-hexadecane often possess the enzymatic machinery that can be adapted to break down related sulfonated compounds.
A wide array of microorganisms, including bacteria and fungi, can utilize n-hexadecane as a source of carbon and energy. These microbes are frequently isolated from petroleum-contaminated soils and marine environments nih.govresearchgate.net. The efficiency of degradation varies significantly among species and is influenced by environmental conditions such as oxygen availability, temperature, and nutrient levels nih.govnih.gov.
Several bacterial genera are well-known for their hexadecane-degrading capabilities. Pseudomonas aeruginosa, for example, is commonly found in petroleum-contaminated sites and can mineralize aliphatic compounds like hexadecane (B31444). nih.gov One study found that P. aeruginosa PSA5 could degrade 99% of n-hexadecane within 10 days of incubation nih.gov. Other potent bacterial degraders include Rhodococcus, Acinetobacter, and Ochrobactrum nih.govbrieflands.commdpi.com. Fungi, such as Aspergillus niger, have also demonstrated the ability to effectively remove hexadecane from contaminated soil scielo.br.
Under anaerobic conditions, nitrate-reducing consortia can also degrade hexadecane, though the pathways differ from aerobic degradation asm.org. The ability of diverse microbial communities to break down this long-chain alkane is a cornerstone of natural attenuation and engineered bioremediation strategies for petroleum-contaminated sites.
Table 1: Examples of Microorganism-Mediated Degradation of n-Hexadecane
| Microorganism | Degradation Rate | Incubation Time | Reference |
|---|---|---|---|
| Pseudomonas aeruginosa PSA5 | 99% | 10 days | nih.gov |
| Rhodococcus sp. NJ2 | 95% | 10 days | nih.gov |
| Ochrobactrum intermedium P2 | 92% | 10 days | nih.gov |
| Rhodococcus erythropolis X5 | 53% (at 26°C) | 8 days | mdpi.com |
| Acinetobacter Radioresistens | 51.6% (biological removal) | 30 days | brieflands.com |
| Paenibacillus glucanolyticus (with rhamnolipid) | 46% | Not Specified | srce.hr |
| Aspergillus niger | >99% (at 10 mA current) | 5 days | scielo.br |
The microbial metabolism of n-hexadecane proceeds through various oxidative pathways, leading to a range of intermediates. The specific byproducts formed depend on the microorganism and the metabolic pathway employed.
Aerobic Degradation: Under aerobic conditions, the initial attack on the n-hexadecane molecule is typically catalyzed by a monooxygenase enzyme, which incorporates an oxygen atom to form an alcohol researchgate.net. This can occur at a terminal or sub-terminal carbon.
Terminal Oxidation: The most common pathway begins with the oxidation of a terminal methyl group to form the primary alcohol, 1-hexadecanol (B1195841). This is further oxidized to hexadecanal (B134135) and then to hexadecanoic acid (palmitic acid). Hexadecanoic acid can then enter the β-oxidation pathway to be completely metabolized. frontiersin.orgnih.gov
Sub-terminal Oxidation: Some microbes can oxidize an internal carbon atom, leading to the formation of secondary alcohols like 2-hexadecanol (B79914) or 3-hexadecanol. These alcohols are subsequently oxidized to their corresponding ketones, such as 2-hexadecanone (B131148) and 3-hexadecanone. nih.gov
Anaerobic Degradation: In the absence of oxygen, bacteria employ different strategies. One identified pathway involves the addition of the alkane to fumarate, catalyzed by alkylsuccinate synthase researchgate.netresearchgate.net. Another proposed mechanism is carboxylation, where a carboxyl group is added to the alkane chain. For hexadecane, this can involve carboxylation at the C-3 position to produce 2-ethylpentadecanoic acid, which is then metabolized via β-oxidation, yielding intermediates like pentadecanoic acid and tridecanoic acid. asm.org
Table 2: Identified Metabolic Intermediates from n-Hexadecane Degradation
| Intermediate Compound | Degradation Pathway/Condition | Microorganism(s) | Reference |
|---|---|---|---|
| 1-Hexadecanol | Aerobic, Terminal Oxidation | Pseudomonas sp. | frontiersin.org |
| Hexadecanoic acid (Palmitic acid) | Aerobic, Terminal Oxidation | Pseudomonas sp., Rhodococcus erythropolis | mdpi.comfrontiersin.orgnih.gov |
| 2-Hexadecanol | Aerobic, Sub-terminal Oxidation | Arthrobacter sp., Pseudomonas sp. | frontiersin.orgnih.gov |
| 3-Hexadecanol | Aerobic, Sub-terminal Oxidation | Arthrobacter sp. | nih.gov |
| 2-Hexadecanone | Aerobic, Sub-terminal Oxidation | Arthrobacter sp. | nih.gov |
| n-Tridecane-1-ol | Aerobic Degradation | Pseudomonas sp. | researchgate.netfrontiersin.org |
| Pentadecanoic acid | Anaerobic, Carboxylation Pathway | Nitrate-reducing consortium | asm.org |
| Tridecanoic acid | Anaerobic, Carboxylation Pathway | Nitrate-reducing consortium | asm.org |
Microorganism-Mediated Degradation of Hexadecane
Bioremediation Applications and Strategies
This compound, as a surfactant, exemplifies a class of compounds used to enhance the bioremediation of hydrocarbon-contaminated soil and water. The primary challenge in cleaning up sites contaminated with petroleum products is the low water solubility and high sorption of hydrocarbons to soil particles, which limits their availability to degrading microorganisms tandfonline.comtandfonline.com. This is known as limited bioavailability.
Surfactant-enhanced bioremediation (SEB) addresses this limitation. The addition of surfactants, including biosurfactants produced by microbes (e.g., rhamnolipids) or synthetic surfactants (e.g., Tween 80, alkyl polyglucosides), can significantly improve the effectiveness of remediation efforts tandfonline.comnih.govjournalajopacs.com. The mechanisms of enhancement include:
Solubilization: Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules form micelles that can encapsulate hydrophobic hydrocarbon molecules in their cores, increasing the apparent solubility of the contaminants in water core.ac.uknih.gov.
Mobilization: At concentrations below the CMC, surfactants reduce the surface tension at the oil-water interface and the interfacial tension between water and soil particles. This helps to desorb the contaminants from the soil matrix, making them more accessible to microbes. core.ac.ukepa.gov
Emulsification: Surfactants can break down large oil slicks into smaller droplets, creating a stable oil-in-water emulsion. This vastly increases the surface area of the hydrocarbon available for microbial attack. mdpi.com
Studies have demonstrated the effectiveness of this approach. The addition of the biosurfactant rhamnolipid and the synthetic surfactant Tween 80 enhanced the biodegradation of n-hexadecane by Paenibacillus glucanolyticus in soil to 46% and 44%, respectively srce.hrresearchgate.net. In another study, rhamnolipids were shown to be more effective than synthetic surfactants like Tween 80 and Triton X-100 at removing total petroleum hydrocarbons (TPH) from contaminated soil bohrium.com.
Table 3: Surfactant-Enhanced Removal of Total Petroleum Hydrocarbons (TPH) from Soil
| Surfactant (0.2 mass%) | Initial TPH (mg/kg) | TPH Removal Efficiency | Reference |
|---|---|---|---|
| Rhamnolipids | ~3,000 | 23% | bohrium.com |
| Surfactin | ~3,000 | 14% | bohrium.com |
| Tween 80 | ~3,000 | 6% | bohrium.com |
| Triton X-100 | ~3,000 | 4% | bohrium.com |
| Rhamnolipids | ~9,000 | 63% | bohrium.com |
| Surfactin | ~9,000 | 62% | bohrium.com |
| Tween 80 | ~9,000 | 40% | bohrium.com |
| Triton X-100 | ~9,000 | 35% | bohrium.com |
Compound Index
Enhancement of Hydrocarbon Remediation in Contaminated Media
Environmental Fate Modeling and Predictive Studies
Predicting the environmental partitioning of a chemical compound is crucial for assessing its fate, transport, and potential exposure risks. researchgate.net For compounds like this compound, where extensive experimental data may be lacking, computational models provide essential tools for estimating how the substance will distribute between different environmental compartments such as water, soil, air, and biota. acs.org These physics-based models use the molecular structure of a chemical to predict its fundamental physicochemical properties. mdpi.com
One major category of computational methods is based on quantum chemistry. The Conductor-like Screening Model for Realistic Solvation (COSMO-RS) is a prominent example. mdpi.comacs.org This approach calculates the polarization charge densities of solute and solvent molecules to predict thermodynamic equilibrium properties. acs.org It is widely used to estimate partition coefficients for a variety of environmentally relevant chemicals, including pesticides and flame retardants. nih.gov Another sophisticated method is the Solvation Model based on Density (SMD) , which can compute partition coefficients from the differences in the free energy of a compound in various solvents, such as water and n-hexadecane. acs.orgdiva-portal.org
These models are particularly valuable for determining key partitioning parameters. The hexadecane-water partition coefficient (log KHW) and the hexadecane/air partition coefficient (log KHxd/air) are important metrics. nih.govdiva-portal.org The log KHW gives insight into a compound's hydrophobicity and potential to bioaccumulate in the lipid-like core of cell membranes, for which hexadecane serves as a mimic. researchgate.netdiva-portal.org The log KHxd/air is a descriptor for the van der Waals interaction energy, which influences a chemical's volatility. nih.gov By using a thermodynamic cycle that combines these experimentally or computationally determined coefficients, it is possible to derive other crucial parameters like the air/water partition coefficient (Kaw). nih.gov Such computational approaches have proven to be more accurate for data-poor chemical classes like PFAS compared to some empirical models. nih.gov
Table 2: Computational Models for Predicting Environmental Partitioning
| Computational Model | Principle | Predicted Parameters | Relevance |
|---|---|---|---|
| COSMO-RS (Conductor-like Screening Model for Realistic Solvation) | Quantum chemically based model that uses polarization charge densities of molecules to predict thermodynamic properties in liquids. acs.orgnih.gov | Solvation free energy, partition coefficients (e.g., Kow, Kaw). mdpi.com | Predicts how a chemical partitions between different fluid phases (air, water, octanol) without relying on extensive experimental data. mdpi.comnih.gov |
| SMD (Solvation Model based on Density) | Calculates the free energy of a solute in different liquid phases based on its electronic density. diva-portal.org | Solvation free energies, from which partition coefficients (log KOW, log KHW) are computed. acs.orgdiva-portal.org | Useful for predicting partitioning into hydrophobic environments, with hexadecane serving as a proxy for the core of phospholipid membranes. diva-portal.org |
| pp-LFERs (Polyparameter Linear Free Energy Relationships) | An empirical model that uses descriptors for different intermolecular interactions to predict partitioning. nih.gov | Partition coefficients for various phase systems. | The hexadecane/air partition coefficient (log KHxd/air) is a key descriptor used in these models to quantify van der Waals interactions. nih.gov |
Analytical and Characterization Methodologies in Hexadecane 1 Sulfonate Research
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopy plays a pivotal role in both the qualitative and quantitative analysis of hexadecane-1-sulfonate. These techniques provide insights into the molecular structure and allow for the determination of its concentration in various matrices.
Spectrophotometric Determination Methods
Spectrophotometry offers a straightforward and accessible method for the quantification of anionic surfactants like this compound. One established method involves the formation of an ion associate between the anionic surfactant and a sulphonephthalein dye. This complex is then precipitated with chitosan, allowing for its quantitative analysis. lichrom.com This technique is valued for its speed and reproducibility in determining the total amount of sugar. chem-soc.si
Nuclear Magnetic Resonance (NMR) for Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, including this compound. nih.govnih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular structure. mdpi.com
¹H NMR and ¹³C NMR are the primary NMR techniques used. For instance, in a study analyzing a related compound, the ¹H NMR spectrum in DMSO-d6 showed characteristic signals for the long alkyl chain, including a triplet at 0.85 ppm corresponding to the terminal methyl group and a multiplet at 1.25 ppm for the methylene (B1212753) groups. rsc.org The ¹³C NMR spectrum provided complementary data on the carbon skeleton. rsc.org High-resolution mass spectrometry (HRMS) is often used in conjunction with NMR to confirm the molecular formula. rsc.org
Table 1: Representative ¹H and ¹³C NMR Data for a Hexadecyl Chain in a Related Sulfonate Compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 0.85 | t | -CH₃ |
| ¹H | 1.25 | m | -(CH₂)₁₂- |
| ¹H | 1.41 - 1.52 | m | -CH₂-CH₂-S |
| ¹H | 3.66 | t | -CH₂-S |
| ¹³C | 13.9 | -CH₃ | |
| ¹³C | 22.1 | -CH₂-CH₃ | |
| ¹³C | 25.5 | -CH₂-CH₂-S | |
| ¹³C | 28.7, 28.8, 29.0, 29.1 | -(CH₂)ₙ- | |
| ¹³C | 31.3 | -CH₂-CH₂-CH₂-S | |
| ¹³C | 50.8 | -CH₂-S |
Data adapted from a study on a related compound containing a hexadecyl chain. rsc.org
Chromatographic Separation and Identification
Chromatographic techniques are essential for separating this compound from complex mixtures and for studying its degradation products.
Gas Chromatography-Mass Spectrometry in Degradation Studies
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing the degradation of long-chain hydrocarbons like hexadecane (B31444). nih.govgriidc.orgresearchgate.net In degradation studies, the residual hexadecane is typically extracted from the sample, and its concentration is quantified using GC-MS. nih.govbioline.org.br
For example, in a study on the biodegradation of hexadecane, the alkane was extracted with hexane (B92381) and analyzed using an Agilent GC-MS system. nih.gov The oven temperature program was optimized to ensure proper separation, and the chromatographic peak for hexadecane was observed at a specific retention time, allowing for its quantification. nih.gov The degradation of hexadecane has been observed to be more efficient in the exponential growth phase of certain microbial strains. mdpi.com In some cases, derivatization of the analytes is necessary before GC-MS analysis to improve volatility and chromatographic behavior. asm.org
Table 2: Example GC-MS Parameters for Hexadecane Analysis
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm ID) |
| Carrier Gas | Helium |
| Flow Rate | 1.5 mL/min |
| Initial Oven Temperature | 50°C (held for 3-5 min) |
| Temperature Ramp | 10-20°C/min |
| Final Oven Temperature | 250-290°C (held for 1-33 min) |
| Inlet Temperature | 260-290°C |
| Mass Spectrometer | |
| Detector | Quadrupole Mass Spectrometer |
| Detector Temperature | 260-300°C |
Data compiled from various studies on hexadecane degradation. nih.govbioline.org.breeer.org
Advanced Interfacial and Colloidal Characterization
Understanding the behavior of this compound at interfaces is crucial for many of its applications. Advanced techniques provide insights into its adsorption dynamics and the properties of the resulting interfacial layers.
Quartz Crystal Microbalance with Dissipation (QCM-D) for Adsorption Dynamics
Quartz Crystal Microbalance with Dissipation (QCM-D) is a highly sensitive, surface-based technique that monitors the adsorption and desorption of molecules to a surface in real-time. biolinscientific.combiolinscientific.com It measures changes in the resonance frequency (Δf) and dissipation (ΔD) of a quartz crystal sensor. biolinscientific.com The change in frequency corresponds to the mass adsorbed on the sensor, while the change in dissipation provides information about the viscoelastic properties of the adsorbed layer. biolinscientific.comresearchgate.net
QCM-D has been used to study the adsorption of various surfactants on different surfaces. researchgate.netresearchgate.net For instance, studies have investigated the adsorption of surfactants like sodium dodecyl sulfate (B86663) (SDS) on hydrophilic and hydrophobic surfaces, revealing details about the formation of surfactant monolayers and bilayers. researchgate.netacs.org The technique can also be used to study the influence of factors like pH and ionic strength on the conformation of adsorbed polymer brushes and subsequent protein adsorption. mdpi.com The data from QCM-D can be used to quantify the mass, thickness, and viscoelastic properties of the adsorbed layer. biolinscientific.com
Conductivity Measurements for Aggregate Formation
Conductivity measurement is a fundamental and widely employed technique for investigating the aggregation behavior of surfactants in solution, including this compound and its derivatives. This method is primarily used to determine the Critical Micelle Concentration (CMC), the specific concentration at which surfactant monomers begin to associate into larger aggregates known as micelles. researchgate.netresearchgate.net The underlying principle of this method relies on the distinct difference in the charge-carrying capacity and mobility of individual surfactant ions versus the larger, multi-ion micelles.
Research on anionic surfactants such as 1,1'-(1,omega-decanediyl) bispyridinium this compound has utilized electrical conductivity measurements at various temperatures to successfully determine the CMC. nih.gov Such studies also allow for the calculation of important thermodynamic parameters of micellization, including the standard Gibbs energy (ΔG⁰), enthalpy (ΔH⁰), and entropy (ΔS⁰) of the process. researchgate.netnih.gov For instance, the temperature dependence of the CMC can reveal that the micellization process is primarily entropy-driven. nih.gov
Furthermore, conductivity data can be used to evaluate the degree of counterion binding to the micelles, which is a crucial parameter for understanding the stability and structure of the aggregates. nih.gov It is important to note that the CMC is not always a single, precise point but can be a narrow range of concentrations over which aggregates form. researchgate.net
Table 1: Thermodynamic Parameters of Micellization for a this compound Derivative via Conductivity
| Parameter | Description | Typical Finding |
| Critical Micelle Concentration (CMC) | The concentration at which micelle formation begins, identified by a break in the conductivity vs. concentration plot. nih.gov | Varies with temperature and counterion concentration. nih.gov |
| Degree of Counterion Binding (β) | The fraction of counterions bound to the micellar surface, calculated from the slopes of the conductivity plot above and below the CMC. nih.gov | Can be higher for divalent counterions compared to monovalent ones, indicating stronger binding. nih.gov |
| Gibbs Free Energy of Micellization (ΔG⁰) | The free energy change associated with the formation of micelles from monomers. A negative value indicates a spontaneous process. nih.gov | Calculated from the CMC value; its temperature dependence provides further thermodynamic insight. nih.gov |
| Enthalpy of Micellization (ΔH⁰) | The heat change associated with micelle formation. nih.gov | Determined from the temperature dependence of the CMC. nih.gov |
| Entropy of Micellization (ΔS⁰) | The change in disorder during micellization, often the primary driving force for the process in aqueous solutions. nih.gov | Calculated from ΔG⁰ and ΔH⁰; a positive value indicates an entropy-driven process. nih.gov |
Computational and Simulation Methodologies
Computational and simulation methodologies are indispensable tools in modern surfactant science, providing molecular-level insights that complement experimental findings. For this compound and related surfactants, these methods are crucial for understanding complex behaviors such as self-assembly, interfacial dynamics, and molecular interactions that are difficult to probe experimentally.
Molecular Dynamics Simulations for Interfacial Behavior
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. In the context of this compound research, atomistic MD simulations are particularly valuable for investigating the behavior of these surfactant molecules at interfaces, such as the boundary between oil and water. matsci.orgresearchgate.net These simulations can model the system with a high degree of chemical detail, allowing researchers to observe and quantify phenomena at the nanoscale. matsci.orgresearchgate.net
A key application of MD simulations is to study the reduction of interfacial tension (IFT) between oil and water phases, a primary function of surfactants. matsci.orgresearchgate.net Simulations can elucidate how the molecular architecture of the surfactant affects its performance. For example, studies on isomers of hexadecane benzene (B151609) sulfonate (where a sulfonate group is attached at different positions on the hexadecane chain) have shown that the attachment position significantly impacts interfacial properties. matsci.orgresearchgate.net Research has found that placing the hydrophilic sulfonate group closer to the end of the alkyl chain (e.g., at the 4th carbon position, denoted 4-C16) leads to more compact packing at the interface, a lower interface formation energy, and a greater reduction in IFT compared to isomers where the group is more centrally located. matsci.orgresearchgate.net
MD simulations provide detailed information on:
Interfacial Structure: Analysis of density profiles across the interface reveals how surfactant molecules arrange themselves, leading to the determination of interfacial thickness. nih.govpku.edu.cn
Surfactant Packing and Orientation: Simulations show how surfactants pack at the interface and how their alkyl tails orient themselves into the oil phase and head groups into the water phase. matsci.orgresearchgate.net
Aggregate Formation: The simulations can track the aggregation and clustering of surfactant molecules at the interface, a process that can be surprisingly slow, sometimes taking microseconds to equilibrate. nih.gov
Interfacial Energy and Tension: The forces between all atoms in the system can be calculated, allowing for the determination of the interface formation energy and the pressure tensor profile, from which the IFT is derived. matsci.orgresearchgate.net
Table 2: Findings from Molecular Dynamics Simulations of Hexadecane Sulfonate Isomers at a Decane-Water Interface
| Property | Surfactant Isomer (m-C16) | Observation from MD Simulations | Reference |
| Interfacial Packing | 4-C16 | More compact packing at the interface compared to other isomers. | matsci.orgresearchgate.net |
| Interface Formation Energy | 4-C16 | Lowest interface formation energy, indicating the most stable interface. | matsci.orgresearchgate.net |
| Interfacial Thickness | 4-C16 | Largest interfacial thickness observed. | matsci.orgresearchgate.net |
| Interfacial Tension (IFT) | 4-C16 | Induces the lowest interfacial tension. | matsci.orgresearchgate.net |
| IFT vs. Interfacial Thickness | General Trend | Interfacial tension was found to increase as the interfacial thickness decreased for different isomers. | matsci.orgresearchgate.net |
Quantum Chemical Calculations for Molecular Interactions
Quantum chemical (QC) calculations are used to study the electronic structure and properties of molecules based on the fundamental principles of quantum mechanics. wavefun.com While MD simulations excel at describing the collective behavior of large numbers of molecules, QC calculations provide highly accurate information about the interactions of a single molecule or a small cluster of molecules. numberanalytics.com For a molecule as large as this compound, applying QC methods to the entire system is computationally expensive. Therefore, techniques such as fragmentation methods or hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) are often employed. numberanalytics.com
The primary use of QC calculations in this context is to understand the nature of the non-covalent interactions that govern the surfactant's function. numberanalytics.com This includes van der Waals forces, electrostatic interactions, and hydrogen bonding between the surfactant, water, and oil molecules. preprints.org
A significant application involves the use of conductor-like screening models (COSMO) or similar continuum solvation models. preprints.org These calculations generate a "sigma profile" (σ-profile) for the molecule, which is a histogram of the charge distribution on the molecular surface. preprints.org This profile serves as a detailed fingerprint of the molecule's polarity and can be used to derive powerful molecular descriptors for properties such as:
Hydrogen-Bonding: The σ-profile can distinguish between the hydrogen-bond donating and accepting capabilities of the sulfonate headgroup. preprints.org
Solvation Free Energy: QC calculations can be used to predict partitioning coefficients, such as the hexadecane/air partition coefficient (KHxd/air), which is a quantitative metric of van der Waals interaction properties. nih.gov
By providing an accurate description of the charge distribution and interaction potential of the this compound molecule, QC calculations offer fundamental parameters that can be used to refine the force fields for more accurate MD simulations or to develop predictive models for surfactant behavior. preprints.org
Table 3: Molecular Properties of this compound Investigated by Quantum Chemical Calculations
| Property/Parameter | Description | Methodology |
| Molecular Electrostatic Potential (MEP) | The electrostatic potential mapped onto the electron density surface, revealing charge distribution and reactive sites. | Standard QC calculation on the molecular structure. wavefun.com |
| σ-Profile | A histogram representing the distribution of charge density on the molecular surface. preprints.org | Conductor-like Screening Model (COSMO) or similar methods. preprints.org |
| Hydrogen-Bonding Descriptors | Quantitative measures of the molecule's ability to act as a hydrogen-bond acid (donor) or base (acceptor). | Derived from the σ-profile. preprints.org |
| Van der Waals Interaction Energy | The contribution of non-specific dispersion forces to the molecule's overall interactions. | Can be quantified by calculating partition coefficients like KHxd/air. nih.gov |
| Solvation Free Energy | The free energy change when a molecule is transferred from a vacuum or gas phase into a solvent. | Calculated using statistical thermodynamics based on surface segment interactions derived from QC. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
